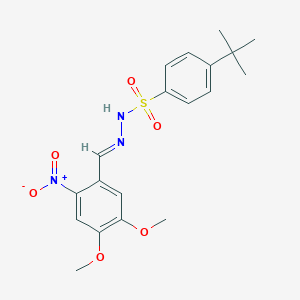![molecular formula C18H17N3O2 B5513094 ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5513094.png)
ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including compounds similar to ethyl 4-[(6-methyl-4-quinazolinyl)amino]benzoate, often involves cyclization reactions and the use of Grignard reagents or palladium-catalyzed oxidative carbonylation. For instance, the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid, provides an efficient method for synthesizing quinazoline derivatives with complex substitutions (Grigoryan, 2018). Another example includes the synthesis of quinazolin-2-ones and quinoline-4-ones through palladium-catalyzed cyclization-alkoxycarbonylation (Costa et al., 2004).
Molecular Structure Analysis
Quinazoline derivatives exhibit a complex molecular structure characterized by the presence of nitrogen atoms in the quinazoline ring, which plays a crucial role in their reactivity and interaction with biological targets. Spectroscopic and theoretical studies, such as those involving ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, provide insights into their geometric parameters and electronic properties, including the analysis of vibrational frequencies, bond lengths, and angles (Koca et al., 2014).
Chemical Reactions and Properties
Quinazoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with nucleophilic reagents containing primary amino groups, leading to a broad range of 2-substituted and 2,4-disubstituted quinazolinones. These reactions underscore the versatility and reactivity of quinazoline compounds, allowing for the synthesis of diverse derivatives with potentially useful biological activities (Dean & Papadopoulos, 1982).
属性
IUPAC Name |
ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-23-18(22)13-5-7-14(8-6-13)21-17-15-10-12(2)4-9-16(15)19-11-20-17/h4-11H,3H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXWHRXAEHLSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![methyl {10-[3-(4-morpholinyl)propanoyl]-10H-phenothiazin-2-yl}carbamate hydrochloride](/img/structure/B5513030.png)
![4-{4-[(4-methoxy-4-phenyl-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5513032.png)
![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)
![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)
![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)




![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)
![6-(4-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5513103.png)
